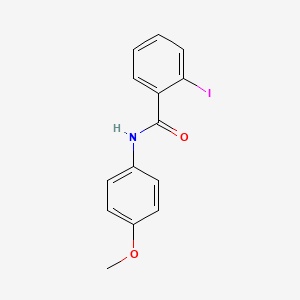

2-iodo-N-(4-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIYEPPTUJUWKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362451 | |

| Record name | Benzamide, 2-iodo-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36684-49-8 | |

| Record name | 2-Iodo-N-(4-methoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36684-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-iodo-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo N 4 Methoxyphenyl Benzamide and Derived Analogues

Established Amide Bond Formation Protocols

The formation of the amide bond is a critical step in the synthesis of 2-iodo-N-(4-methoxyphenyl)benzamide. This can be achieved through several established methods, which primarily involve the reaction of a carboxylic acid derivative with an amine.

Precursor Derivatization and Amine Acylation Techniques

A common and effective method for synthesizing this compound involves the acylation of an amine. In this approach, a derivative of 2-iodobenzoic acid, such as 2-iodobenzoyl chloride, is reacted with 4-methoxyaniline (p-anisidine).

A typical procedure involves dissolving 2-iodobenzoyl chloride in a suitable solvent like dichloromethane. A solution of 4-methoxyaniline and a base, such as triethylamine, is then added to the cooled solution of the acid chloride. The reaction mixture is stirred, allowing for the formation of the amide bond. The base is crucial for neutralizing the hydrochloric acid that is generated as a byproduct of the reaction. This method is advantageous due to the high reactivity of the acid chloride, which often leads to high yields of the desired product. orgsyn.org

Multi-Step Convergent Synthetic Sequences from Readily Available Starting Materials

An alternative to direct acylation is a multi-step convergent synthesis. This approach begins with more readily available starting materials. For instance, benzoic acid can be first iodinated to produce 2-iodobenzoic acid. In a typical procedure, benzoic acid is reacted with iodine and potassium iodate (B108269) in sulfuric acid at elevated temperatures. This is followed by an acid-base extraction to purify the iodinated product.

The resulting 2-iodobenzoic acid is then coupled with 4-methoxyaniline to form the final product, this compound. This coupling can be achieved using various amide bond formation reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This multi-step approach allows for the synthesis of the target molecule from simple and cost-effective precursors.

Regioselective Iodination of Aromatic Systems

Regioselective iodination is a key strategy for introducing an iodine atom at a specific position on an aromatic ring. In the context of synthesizing this compound, this can be achieved by direct iodination of the N-(4-methoxyphenyl)benzamide precursor.

Electrophilic Aromatic Substitution with Iodine Reagents

The direct iodination of N-(4-methoxyphenyl)benzamide is an example of electrophilic aromatic substitution. However, elemental iodine (I2) is the least reactive of the halogens in such reactions, often requiring an activating agent or catalyst. curlyarrows.com

For the ortho-iodination of N-(4-methoxyphenyl)benzamide, a common method involves the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide, and an acid catalyst like trifluoroacetic acid. The substrate is dissolved in an anhydrous solvent like dichloromethane, and the iodinating reagents are added under an inert atmosphere. The reaction typically proceeds at room temperature or with gentle heating. The oxidizing agent helps to generate a more potent electrophilic iodine species, facilitating the substitution at the desired ortho position of the benzoyl ring. acsgcipr.org The choice of solvent and oxidant is critical; for instance, while polar aprotic solvents can increase the rate of iodination, they may decrease the regioselectivity.

Catalytic and Transition-Metal-Mediated Synthesis Pathways

Transition-metal catalysis, particularly with copper, offers efficient and mild alternatives for the synthesis of N-aryl benzamides like this compound.

Copper-Catalyzed and Copper-Mediated Synthetic Approaches

The copper-catalyzed N-arylation of amides, often referred to as the Goldberg reaction, is a powerful tool for forming the C-N bond in N-aryl amides. nih.govnih.gov This approach can be applied to the synthesis of this compound by coupling 2-iodobenzamide (B1293540) with a 4-methoxyphenyl-containing reagent, or more commonly, by reacting 2-iodobenzoic acid with 4-methoxyaniline in the presence of a copper catalyst.

A typical procedure involves heating a mixture of 2-iodobenzoic acid, 4-methoxyaniline, a copper(I) salt such as copper(I) iodide (CuI), and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). The use of a ligand, such as ethylenediamine (B42938) or a derivative of the amino acid L-proline, can significantly improve the reaction efficiency and allow for milder reaction conditions. nih.govresearchgate.net These ligands chelate to the copper center, facilitating the catalytic cycle. nih.gov The reaction proceeds through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov

Palladium-Catalyzed Synthetic Procedures

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen (C–N) bonds. The synthesis of N-aryl benzamides, including this compound, has been significantly advanced through these methodologies. The Buchwald-Hartwig amination reaction is a prominent example, enabling the coupling of aryl halides or triflates with amines. acs.org This reaction is highly valued for its functional group tolerance and broad substrate scope.

A specific application of this is the one-pot synthesis of this compound from a 2-iodobenzoic acid derivative. The procedure involves the coupling of methyl 2-iodobenzoate (B1229623) with 4-methoxyaniline using a palladium catalyst, followed by hydrolysis of the ester to the corresponding amide. The choice of ligand is critical for an efficient reaction; bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, are often employed to facilitate the catalytic cycle. acs.org The catalyst system, typically comprising a palladium source like palladium(II) acetate (B1210297) [Pd(OAc)₂] and a suitable ligand, operates in the presence of a base to neutralize the acid generated during the reaction.

Computational and mechanistic studies on related N-arylation reactions suggest that electron-deficient biaryl phosphine ligands can be crucial in facilitating the binding of the amide to the palladium(II) intermediate, which is a key step in the catalytic cycle. acs.org The versatility of palladium catalysis also extends to the subsequent modification of the this compound product. The reactive iodine substituent makes the molecule an excellent substrate for further palladium-catalyzed transformations, such as Suzuki or Heck coupling reactions, allowing for the introduction of a wide variety of substituents at the 2-position of the benzoyl ring.

The table below details a representative set of conditions for the palladium-catalyzed synthesis of the target compound.

Table 1: Palladium-Catalyzed Synthesis of this compound via Buchwald-Hartwig Amination

| Parameter | Condition | Role |

| Aryl Halide | Methyl 2-iodobenzoate | Electrophile |

| Amine | 4-methoxyaniline | Nucleophile |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Palladium Precursor |

| Ligand | Xantphos | Stabilizes catalytic intermediate |

| Base | Cesium Carbonate (Cs₂CO₃) | Acid Scavenger |

| Solvent | Toluene | Reaction Medium |

| Temperature | 110°C | Provides activation energy |

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals to minimize environmental impact. chemmethod.com While traditional syntheses, including some palladium-catalyzed methods, may rely on hazardous solvents and reagents, modern approaches seek to develop more sustainable alternatives. mdpi.com For the synthesis of benzamide (B126) derivatives, several green strategies have been explored, which could be applicable to the production of this compound. chemmethod.comrsc.org

Key areas for green innovation in this context include the choice of catalyst, solvent, and energy input. nih.gov Heterogeneous catalysts are a significant focus as they offer advantages in separation, recovery, and recyclability, reducing waste and cost. nih.gov For instance, research into the synthesis of related benzimidazole (B57391) structures has demonstrated the efficacy of zinc-based heterogeneous catalysts (e.g., Zinc-Boron Nitride) which can be reused multiple times with minimal loss of activity. nih.gov While palladium is a highly effective catalyst, developing recyclable palladium systems or replacing it with more earth-abundant and less toxic metals like manganese or iron is a key goal. rsc.orgresearchgate.net A manganese-catalyzed protocol for the N-methoxymethylation of primary amides highlights the potential of such alternative metals in sustainable amide functionalization. rsc.org

The replacement of conventional volatile organic compounds (VOCs) as solvents is another pillar of green synthetic design. chemmethod.com Water, ionic liquids, or solvent-free reaction conditions are increasingly employed. mdpi.com For example, syntheses of benzimidazoles have been successfully carried out in water or under solvent-free conditions, significantly reducing the environmental burden of the process. chemmethod.commdpi.com Furthermore, the use of energy-efficient methods like microwave irradiation can dramatically shorten reaction times from hours to minutes, which not only saves energy but can also improve product yields and reduce side reactions. chemmethod.comnih.gov

The following table compares conventional synthetic parameters with potential green alternatives applicable to the synthesis of this compound and its analogues.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Benzamide Derivatives

| Parameter | Conventional Approach | Green Chemistry Alternative | Rationale |

| Catalyst | Homogeneous Pd catalysts | Heterogeneous, recyclable catalysts (e.g., Zn-BNT); Earth-abundant metal catalysts (e.g., Mn, Fe) rsc.orgnih.gov | Reduces metal waste, lowers cost, improves sustainability. |

| Solvent | Toluene, DMF | Water, Ethanol, or solvent-free conditions chemmethod.commdpi.com | Reduces use of toxic and volatile organic compounds. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation chemmethod.comnih.gov | Reduces reaction times and energy consumption. |

| Base | Strong inorganic bases (e.g., Cs₂CO₃) | Milder, more environmentally benign bases | Minimizes hazardous waste streams. |

Mechanistic Chemistry and Reactivity Profiles of 2 Iodo N 4 Methoxyphenyl Benzamide

Detailed Investigation of Nucleophilic Substitution at the Aromatic Iodine Center

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry. The classical SNAr mechanism involves a two-step addition-elimination process, where a nucleophile attacks an aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of 2-iodo-N-(4-methoxyphenyl)benzamide, the benzoyl ring lacks significant activation by potent electron-withdrawing groups. The amide functionality is only moderately deactivating, and the iodine atom itself does not sufficiently lower the electron density of the aromatic ring to facilitate attack by common nucleophiles under standard conditions. Consequently, classical SNAr reactions are not the predominant pathway for this molecule.

Alternative mechanisms for nucleophilic substitution, such as those proceeding through a high-energy benzyne (B1209423) intermediate, can occur under forcing conditions with exceptionally strong bases, but these are generally less controlled and less common than the cross-coupling reactions discussed below. Therefore, while the iodine atom can be replaced by nucleophiles, this transformation is more efficiently achieved through metal-catalyzed processes.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The most significant area of reactivity for this compound involves its participation in transition-metal-catalyzed cross-coupling reactions. The C(sp²)–I bond is relatively weak and highly susceptible to oxidative addition by low-valent transition metals like palladium(0) and copper(I), initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with broad substrate scope and functional group tolerance. As an aryl iodide, this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond in the crucial oxidative addition step.

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. This compound readily participates in this reaction, allowing for the introduction of a wide variety of aryl or vinyl substituents at the 2-position of the benzoyl ring. The general transformation involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Arylboronic acid | 2-Aryl-N-(4-methoxyphenyl)benzamide |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | Heteroarylboronic acid | 2-Heteroaryl-N-(4-methoxyphenyl)benzamide |

| [Pd(IPr)(cin)Cl] | K₂CO₃ | 2-MeTHF | 60 | Vinylboronic acid | 2-Vinyl-N-(4-methoxyphenyl)benzamide |

This table represents typical conditions for Suzuki-Miyaura reactions involving aryl iodides. The efficiency and outcome depend on the specific coupling partners and ligands used. mdpi.com

A particularly elegant application of palladium catalysis with 2-iodobenzamide (B1293540) substrates is the intramolecular C–H activation/arylation reaction to synthesize phenanthridinones. In this process, the palladium catalyst first undergoes oxidative addition into the C–I bond of this compound. The resulting arylpalladium(II) intermediate is positioned such that it can react with a C–H bond on the adjacent N-aryl ring. This intramolecular C–H activation step, often the rate-determining step, leads to the formation of a palladacycle, which then undergoes reductive elimination to form the C-C bond of the phenanthridinone core and regenerate the active Pd(0) catalyst.

Research has shown that this cyclization is highly efficient for a range of substituted 2-iodobenzamides. researchgate.net While N-alkylation of the amide can sometimes promote the reaction, the N–H bond of the parent amide can also participate directly. researchgate.netorganic-chemistry.org This methodology provides a direct route to a valuable heterocyclic scaffold found in many biologically active molecules. organic-chemistry.org

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Outcome | Reference |

| Pd(OAc)₂ | K₂CO₃ | DMA | 100 | Phenanthridinone formation | researchgate.net |

| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene | 110 | Phenanthridinone synthesis | organic-chemistry.org |

| Pd-PVP NPs | K₂CO₃ | H₂O / DMA | 100 | Efficient cyclization | researchgate.net |

This table summarizes conditions used for the synthesis of phenanthridinones from related 2-iodobenzamide precursors. DMA = N,N-Dimethylacetamide, PVP = Polyvinylpyrrolidone. researchgate.netorganic-chemistry.org

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide a complementary approach to palladium for forming bonds between aryl carbons and heteroatoms such as oxygen, nitrogen, sulfur, and selenium. beilstein-journals.org These reactions are especially useful for nucleophiles that may be poor partners in palladium-catalyzed cycles. For this compound, this opens pathways to a different class of derivatives.

The synthesis of selenium-containing heterocycles is of significant interest due to their unique biological activities. The selenium-containing drug ebselen, which is 2-phenyl-1,2-benzisoselenazol-3(2H)-one, highlights the importance of this structural motif. researchgate.net A plausible, though not extensively documented, route to such structures from this compound involves a copper-promoted cyclization with a selenium source.

The general strategy involves the reaction of a 2-halobenzamide with a selenium reagent, often elemental selenium or a diselenide, in the presence of a copper catalyst and a base. nih.gov The reaction likely proceeds through the formation of a copper selenide (B1212193) species which then undergoes an Ullmann-type coupling with the aryl iodide. Subsequent intramolecular cyclization and reaction with an alkylating agent would yield the target 2-alkyl-1,2-benzisoselenazol-3(2H)-ones. This approach leverages the C-I bond as a reactive site for constructing the C-Se bond essential for the heterocyclic core.

| Catalyst | Selenium Source | Base | Solvent | Reaction Type | Product Class |

| CuI | Se powder | K₂CO₃ | DMSO | Three-component C-Se coupling | Unsymmetrical diaryl selenides |

| Cu(OAc)₂ | Se powder | KOH | N/A | C-H Selenation/Coupling | Aryl imidazopyridinyl selenides |

| CuI | Diaryl diselenide | Cs₂CO₃ | DMF | Ullmann-type Selenation | Diaryl selenides |

This table outlines general conditions for copper-catalyzed C-Se bond formation using aryl halides as substrates, indicating the feasibility of applying this chemistry to this compound. nih.gov

Copper-Promoted C-Heteroatom Bond Formations

Synthesis of Organotellurium Compounds (e.g., 2-Phenylbenzamide Tellurenyl Iodides)

The synthesis of organotellurium compounds from this compound represents a valuable transformation, as these tellurium-containing molecules have applications in catalysis and materials science. A general and efficient method for the synthesis of 2-phenylbenzamide tellurenyl iodides involves the direct insertion of a tellurium atom into the carbon-iodine bond of 2-iodobenzamides. nih.govresearchgate.net This reaction is typically catalyzed by copper, proceeding in a one-pot manner to afford the desired products in good to excellent yields. nih.govresearchgate.net

The reaction proceeds via a copper-catalyzed process where elemental tellurium is inserted into the C-I bond of the 2-iodobenzamide precursor. This atom-economical approach provides a direct route to these valuable organotellurium compounds. nih.govresearchgate.net

Table 1: General Conditions for the Synthesis of 2-Phenylbenzamide Tellurenyl Iodides

| Parameter | Condition |

| Substrate | 2-Iodobenzamide |

| Reagent | Elemental Tellurium |

| Catalyst | Copper(I) salt |

| Solvent | High-boiling polar aprotic solvent (e.g., DMF) |

| Temperature | Elevated temperatures (e.g., 120-140 °C) |

| Yield | 78-95% nih.govresearchgate.net |

C-S Bond Formation via Cross-Coupling

The carbon-iodine bond in this compound is a key site for cross-coupling reactions to form new carbon-sulfur (C-S) bonds. These reactions are of significant interest for the synthesis of sulfur-containing heterocycles and other molecules with potential biological activity. Various catalytic systems can be employed to facilitate this transformation.

One approach involves a sodium iodide-catalyzed direct C-H sulfenylation of arenes under aerobic conditions. researchgate.net While this method typically involves an arene and a thiol, the principles can be adapted for the coupling of an aryl iodide like this compound with a thiol. Another strategy involves copper-catalyzed cross-coupling reactions, which are well-established for the formation of C-S bonds. nih.gov More recently, photo-induced methods for C-S bond formation have emerged, offering a greener alternative to traditional metal-catalyzed reactions. nih.gov These reactions can proceed through radical intermediates, enabling the coupling of aryl halides with sulfur-containing partners. nih.gov

Table 2: Selected Methods for C-S Bond Formation

| Method | Catalyst/Promoter | Sulfur Source | Key Features |

| NaI-Catalyzed C-H Sulfenylation | Sodium Iodide | Aryl/Alkyl Thiols | Aerobic, regioselective researchgate.net |

| Copper-Catalyzed Cross-Coupling | Copper salts (e.g., CuI) | Thiols, Disulfides | Versatile and widely used |

| Photo-induced Decarboxylative C-S Bond Formation | Organic photocatalyst | Thiosulfonates | Mild conditions, radical mechanism nih.gov |

Oxidation and Reduction Transformations of the Compound

The this compound molecule can undergo both oxidation and reduction, targeting different functionalities within its structure.

Oxidation: The iodine atom in this compound can be oxidized to a hypervalent iodine species. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. rsc.orgmasterorganicchemistry.comorganic-chemistry.org The resulting hypervalent iodine compounds are powerful oxidizing agents themselves and can be used in a variety of synthetic transformations. The presence of the amide and methoxy (B1213986) groups can influence the reactivity and stability of these hypervalent iodine species. researchgate.net For instance, the oxidation of similar iodoarene amides has been shown to be influenced by both steric and electronic factors. organic-chemistry.org

Reduction: The primary site for reduction in this compound is the carbon-iodine bond. This bond can be cleaved under various reducing conditions. Common reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) can be employed, although these may also affect the amide functionality. Catalytic hydrogenation using a palladium catalyst is another effective method for the deiodination of aryl iodides, which would yield N-(4-methoxyphenyl)benzamide.

Cycloaddition and Condensation Reactions for Heterocycle Formation (e.g., Quinazolinone Synthesis)

This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly quinazolinones. Quinazolinones are a class of fused heterocycles that exhibit a wide range of biological activities.

A notable method for the synthesis of quinazolinones from 2-iodobenzamides involves a copper-catalyzed domino reaction with enaminones. nih.gov This cascade transformation proceeds through an initial Ullmann-type coupling, followed by a Michael addition and a retro-Mannich reaction to construct the quinazolinone core. nih.gov This approach is highly efficient as it forms multiple bonds in a single synthetic operation. The reaction demonstrates a unique stereochemical aspect where Z-enaminones react without the need for an external base. nih.gov

Table 3: Copper-Catalyzed Domino Synthesis of Quinazolinones

| Component | Role |

| This compound | Electrophilic partner |

| Enaminone | Nucleophilic partner |

| Copper Catalyst (e.g., CuI) | Facilitates Ullmann coupling |

| Base (e.g., K2CO3) | Promotes condensation |

| Solvent (e.g., DMF) | High-boiling polar aprotic solvent |

This reaction provides a direct and versatile route to a variety of substituted quinazolinones, highlighting the utility of this compound as a building block in heterocyclic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of 2-iodo-N-(4-methoxyphenyl)benzamide provides specific chemical shift values that are characteristic of the protons in different parts of the molecule. In a typical ¹H NMR spectrum, the aromatic protons of the 2-iodobenzoyl group and the 4-methoxyphenyl (B3050149) group resonate in the downfield region, generally between δ 6.8 and 8.0 ppm. The methoxy (B1213986) group protons appear as a sharp singlet further upfield, typically around δ 3.8 ppm. The amide proton (N-H) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| Aromatic Protons | 6.8 - 8.0 (multiplet) |

| Methoxy Protons (-OCH₃) | ~3.8 (singlet) |

| Amide Proton (N-H) | Variable (broad singlet) |

This table presents typical ¹H NMR chemical shift ranges for this compound in deuterated chloroform (B151607) (CDCl₃). Actual values can vary slightly based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically observed in the range of δ 165-170 ppm. The aromatic carbons show signals between δ 110 and 140 ppm, with the carbon bearing the iodine atom (C-I) appearing at a characteristic chemical shift. The methoxy carbon resonates at approximately δ 55 ppm.

| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| Carbonyl Carbon (C=O) | ~165.9 |

| Aromatic Carbons | 110 - 140 |

| Methoxy Carbon (-OCH₃) | ~55.5 |

This table presents typical ¹³C NMR chemical shift ranges for this compound in deuterated chloroform (CDCl₃). Precise values can differ based on the specific experimental setup.

While not directly applicable to this compound itself, it is noteworthy that specialized NMR techniques are crucial for characterizing its derivatives. For instance, in the synthesis of tellurium-containing heterocyclic compounds derived from this benzamide (B126), ¹²⁵Te NMR spectroscopy would be an indispensable tool. This technique provides direct information about the chemical environment of the tellurium atom, which is essential for confirming the formation of new Te-C and Te-N bonds and for elucidating the structure of the resulting organotellurium compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₄H₁₂INO₂. The calculated molecular weight is approximately 353.15 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺) corresponding to this mass. Analysis of the fragmentation pattern can provide further structural information. Common fragmentation pathways may involve the cleavage of the amide bond, leading to the formation of benzoyl and anilide fragments.

| Technique | Observation | Inference |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at m/z ≈ 353.9913 | Confirms the elemental composition of C₁₄H₁₂INO₂. |

| Electron Ionization Mass Spectrometry (EI-MS) | Fragmentation pattern | Provides insights into the stability of different parts of the molecule and confirms the presence of key structural motifs. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | ~3235 |

| Aromatic C-H | Stretching | ~3037 |

| Carbonyl C=O | Stretching | ~1646 |

| Aromatic C=C | Stretching | 1536–1488 |

| C-I | Stretching | ~752 (ortho-substituted ring) |

| N-H | Bending | ~1597 |

This table outlines the characteristic IR absorption bands for the key functional groups in this compound.

X-ray Crystallography for Solid-State Molecular Architecture

In a related structure, 2-iodo-N-phenylbenzamide, the two aromatic rings are nearly orthogonal to each other. nih.gov The iodobenzene (B50100) ring is inclined to the amide plane, and the crystal packing is stabilized by N—H⋯O hydrogen bonds and C—I⋯π(ring) interactions. nih.gov Similar interactions would be expected to play a significant role in the crystal structure of this compound.

| Crystallographic Parameter | Significance |

| Space Group and Unit Cell Dimensions | Defines the symmetry and the basic repeating unit of the crystal lattice. |

| Bond Lengths and Angles | Provides precise geometric information about the molecule's covalent structure. |

| Torsion Angles | Describes the conformation of the molecule, including the relative orientation of the two aromatic rings and the amide group. |

| Intermolecular Interactions | Reveals how molecules are arranged in the crystal, including hydrogen bonds and other non-covalent interactions. nih.gov |

Spectroscopic Probing of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular architecture and solid-state packing of this compound are significantly influenced by a network of intra- and intermolecular interactions. Advanced spectroscopic techniques, particularly single-crystal X-ray diffraction, provide profound insights into the nature and geometry of these non-covalent forces, which include classical hydrogen bonds and specific halogen bonding. These interactions are crucial in dictating the conformation of the molecule and its supramolecular assembly.

Research Findings

Detailed structural analyses of closely related benzamide derivatives provide a robust framework for understanding the interactions present in this compound. Studies on analogous compounds, such as 2-iodobenzamide (B1293540), 2-iodo-N-phenylbenzamide, and various N-(4-methoxyphenyl) amides and sulfonamides, reveal consistent patterns of hydrogen and halogen bonding that are directly applicable. mdpi.comresearchgate.netnih.govnih.gov

Hydrogen Bonding:

The primary hydrogen bonding motif observed in the crystal structures of related N-aryl benzamides is the formation of chains or dimers through N—H⋯O interactions. nih.govresearchgate.net In the case of this compound, the amide proton (N—H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This typically results in the formation of one-dimensional chains, described by the graph-set notation C(4), extending through the crystal lattice. nih.govnih.gov

In addition to the principal N—H⋯O hydrogen bond, weaker C—H⋯O and C—H⋯π interactions often play a supplementary role in stabilizing the crystal packing. nih.govnih.gov The methoxy group on the phenyl ring can also participate as a hydrogen bond acceptor in some instances, though the carbonyl oxygen is generally the more favorable site. mdpi.com The interplay of these hydrogen bonds creates a well-defined, stable, three-dimensional network. researchgate.net

Halogen Bonding:

A key feature in the structural chemistry of this compound is the participation of the iodine atom in halogen bonding. The iodine atom at the 2-position of the benzoyl ring possesses an electrophilic region, known as a σ-hole, which can interact favorably with nucleophilic atoms or π-systems.

In analogous structures like 2-iodo-N-phenylbenzamide, significant C—I⋯π(ring) interactions have been observed. nih.gov These halogen bonds involve the iodine atom of one molecule interacting with the electron-rich π-system of an aromatic ring of a neighboring molecule. This type of interaction, along with conventional hydrogen bonds, is instrumental in organizing the molecules into sheets or other layered arrangements. researchgate.netnih.gov The directionality of the C—I⋯π interaction is a defining characteristic, helping to enforce a specific packing arrangement.

Furthermore, C—I⋯O interactions can occur, where the iodine atom interacts with an oxygen atom, typically the carbonyl oxygen, of an adjacent molecule. researchgate.net The geometry of these interactions, specifically the C—I⋯O angle, is generally linear, a hallmark of halogen bonding.

The combination of robust N—H⋯O hydrogen bonds and directional C—I⋯π or C—I⋯O halogen bonds results in a highly organized and stable supramolecular architecture.

Interactive Data Tables

The following tables present typical geometric parameters for the types of intermolecular interactions expected in the crystal structure of this compound, based on data from closely related compounds.

Table 1: Hydrogen Bond Geometry (Representative Data)

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N–H···O=C | ~0.90 | ~2.06 | ~2.95 | ~171 |

| C–H···O | ~0.93 | ~2.55 | ~3.19 | ~127 |

| C–H···π | ~0.96 | ~2.70 | ~3.54 | ~146 |

| Data derived from analogous structures reported in the literature. nih.gov |

Table 2: Halogen Bond Geometry (Representative Data)

| Interaction | Distance (I···X) (Å) | Angle (C–I···X) (°) |

| C–I···π(ring) | ~3.5 - 3.8 | ~160 - 170 |

| C–I···O | ~3.2 - 3.4 | ~155 - 165 |

| Data derived from analogous structures reported in the literature. nih.govnih.gov |

Computational and Theoretical Investigations of 2 Iodo N 4 Methoxyphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Currently, there are no specific DFT studies available in public databases that detail the electronic structure and energetics of 2-iodo-N-(4-methoxyphenyl)benzamide. Typically, DFT calculations would be employed to determine optimized molecular geometry, total energy, and the distribution of electron density. For analogous molecules, such studies often utilize functionals like B3LYP combined with basis sets such as 6-311G(d,p) to yield insights into bond lengths, bond angles, and dihedral angles. These calculations would also provide crucial energetic information, including the heat of formation and strain energy, which are fundamental to understanding the molecule's stability.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For a molecule like this compound, this could involve modeling its synthesis, for instance, the amidation of 2-iodobenzoic acid with 4-methoxyaniline. Such studies would map the potential energy surface of the reaction, identifying transition states and intermediates, thereby providing a step-by-step energetic profile of the reaction pathway. This would allow for a theoretical understanding of the reaction kinetics and thermodynamics. However, no such mechanistic studies specifically for the formation or subsequent reactions of this compound have been found in the public domain.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. From these energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated. This information is invaluable for predicting how this compound would behave in different chemical reactions. At present, specific FMO data and reactivity indices for this compound are not available in published research.

Electrostatic Potential (MEP) Surface Mapping and Charge Transfer Analysis

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution on a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding, which play a significant role in the crystal packing and biological activity of molecules. Charge transfer analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would further quantify the delocalization of electron density and the nature of bonding within the molecule. Detailed MEP maps and charge transfer analyses for this compound have not been reported.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms by rotating around single bonds and calculating the corresponding energies. This process generates a potential energy surface (PES) that identifies the most stable low-energy conformers. Such an analysis would be essential for understanding how the molecule might bind to a biological target. As with the other computational aspects, a specific conformational analysis and PES mapping for this compound is not currently available in the literature.

Research Applications As a Synthetic Intermediate and Catalytic Agent

Strategic Intermediate for the Construction of Complex Organic Scaffolds

The reactivity of the carbon-iodine bond in 2-iodo-N-(4-methoxyphenyl)benzamide makes it an excellent substrate for various cross-coupling reactions, which are fundamental to the construction of complex organic scaffolds. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of intricate molecular architectures from simpler precursors.

One of the most prominent applications is in Sonogashira coupling reactions, where the iodine atom is readily displaced to form new carbon-carbon bonds with terminal alkynes. This method is highly valued for its efficiency in creating substituted alkynes, which are important components of many biologically active molecules and functional materials. Similarly, it can participate in other palladium-catalyzed coupling reactions like Suzuki and Heck reactions, further expanding its utility in building diverse molecular frameworks. The ability to form biaryl linkages through these methods is particularly significant for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

The general utility of 2-iodo-N-arylbenzamides as precursors for biaryl lactams has also been demonstrated. For instance, treatment of 2-iodo-N-arylbenzamides with potassium t-butoxide can lead to the formation of six-membered phenanthridinones and seven-membered dibenzoazepinones through C-H activation. orgsyn.org This metal-free approach offers a more sustainable alternative to traditional palladium-catalyzed methods. orgsyn.org

Precursor in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and drug discovery. This compound serves as a key starting material for the synthesis of a variety of heterocyclic systems.

The presence of the ortho-iodo substituent facilitates intramolecular cyclization reactions, leading to the formation of various fused ring systems. For example, intramolecular C-H amination or amidation reactions can be employed to construct nitrogen-containing heterocycles. The reactivity of the iodine atom allows for its substitution by various nucleophiles, which can then participate in cyclization, leading to the formation of diverse heterocyclic cores.

Studies on related iodo-benzamide derivatives have shown their utility in forming complex hydrogen-bonded networks and specific ring structures. For instance, 2-iodo-N-(4-nitrophenyl)benzamide has been observed to form hydrogen-bonded sheets of R4(4)(24) rings. nih.gov While the substitution pattern is different, this highlights the potential of the iodo-benzamide scaffold in directing the assembly of complex supramolecular structures.

Development of Catalytic Systems Based on Derived Organochalcogens

Recent research has explored the development of novel catalytic systems based on organochalcogen compounds, and this compound can serve as a precursor to such catalysts. Chalcogen atoms (sulfur, selenium, and tellurium) can participate in a unique type of non-covalent interaction known as a chalcogen bond.

Organochalcogen catalysts derived from precursors like this compound have potential applications in CO2 mitigation strategies. One such application is in the synthesis of cyclic carbonates from CO2 and epoxides. This reaction is an important example of carbon capture and utilization (CCU), converting a greenhouse gas into valuable chemicals. The chalcogen atom in the catalyst can activate the epoxide, facilitating the nucleophilic attack of the carbonate precursor.

The formation of ureas is a fundamental transformation in organic synthesis, with ureas being important functional groups in many pharmaceuticals and agrochemicals. Organochalcogen catalysts can activate anilines towards reaction with isocyanates or other carbonyl sources to form 1,3-diaryl ureas. The chalcogen bond can polarize the N-H bond of the aniline, increasing its nucleophilicity and promoting the reaction.

The concept of chalcogen bonding catalysis is a rapidly emerging field. nih.govrsc.org Chalcogen bonds are comparable in strength to hydrogen bonds but are more directional and hydrophobic, making them ideal for precision catalysis in nonpolar solvents. nih.gov Catalysts designed with specific chalcogen bond donors can stabilize transition states in a variety of chemical reactions, leading to significant rate enhancements. nih.gov For example, dithieno[3,2-b;2',3'-d]thiophenes (DTTs) have been identified as effective motifs for stabilizing transition states through their co-facial sulfur atoms. nih.gov While not directly derived from this compound, the principles of chalcogen bonding catalysis demonstrated with these systems highlight the potential for developing new catalysts from organochalcogen precursors.

Preparation of Research Probes for Bioimaging Applications

The iodine atom in this compound makes it a candidate for the development of research probes for bioimaging. The introduction of a heavy atom like iodine can be useful for applications such as X-ray crystallography and as a handle for the introduction of radiolabels.

By incorporating a radioactive isotope of iodine (e.g., Iodine-123, Iodine-125, or Iodine-131), the molecule can be transformed into a radiotracer for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. These imaging techniques are powerful tools in biomedical research and clinical diagnostics, allowing for the non-invasive visualization of biological processes in living organisms. The methoxyphenyl group can also be modified to tune the molecule's pharmacokinetic properties and its affinity for specific biological targets.

Radiochemical Synthesis of Iodinated Derivatives for SPECT Studies

The field of nuclear medicine frequently employs radiolabeled molecules for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). The introduction of a radioisotope of iodine, such as Iodine-123, into a biologically active molecule allows for the visualization and monitoring of physiological processes and the localization of specific cellular targets, such as tumors. Iodinated benzamides, in particular, have been investigated as imaging agents for conditions like malignant melanoma. nih.gov

Research has explored the synthesis and evaluation of a series of radioiodinated benzamides for their potential in melanoma imaging. nih.gov While specific studies focusing exclusively on the radiolabeling of this compound for SPECT are not extensively detailed in publicly available literature, the general principles and findings from related compounds provide a strong indication of its potential in this area. There is ongoing research into the use of this compound in imaging studies for cancer diagnostics, leveraging its iodine content for radiolabeling with isotopes like iodine-123.

A common strategy for the radiosynthesis of iodinated SPECT tracers involves the copper-mediated nucleophilic 123I-iodination of (hetero)aryl boronic esters and acids. rsc.org This method offers a broad substrate scope and provides access to several widely used SPECT radiotracers. rsc.org For a precursor like this compound, a precursor without the iodine atom would be synthesized first, and then the radioiodine would be introduced in a final step.

In a study focused on developing imaging agents for melanoma, a series of [¹²³I]benzamides were synthesized and evaluated in mice with B16F0 melanoma tumors. nih.gov The findings from this research highlight the potential of this class of compounds.

| Compound | Maximum Tumor Uptake (%ID/g) | Time to Maximum Uptake (hours) |

| [¹²³I]14d | 9-12 | 6 |

| [¹²³I]25 | 9-12 | 6 |

These results demonstrate that radioiodinated benzamides can achieve high and sustained uptake in melanoma tumors, making them promising candidates for diagnostic imaging. nih.gov The uptake mechanism for some of these benzamides is linked to their interaction with melanin, a pigment abundant in melanoma cells. nih.gov Given that this compound shares the core benzamide (B126) structure, it is a plausible candidate for similar radiolabeling and application in SPECT studies, pending further specific investigation.

Precursor in the Development of Agrochemical Active Ingredients

The benzamide chemical scaffold is not only relevant in pharmaceuticals but also holds significance in the agrochemical industry. Various benzamide derivatives have been developed and commercialized as herbicides, insecticides, and fungicides. nih.gov The versatility of the benzamide structure allows for the introduction of different substituents to modulate biological activity and target specific pests or weeds.

For instance, a patent for benzamide compounds for use as herbicides highlights the importance of this chemical class in developing new crop protection products. google.com Furthermore, research into novel benzamides has demonstrated their effectiveness against various pests. A study on benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) revealed significant insecticidal and fungicidal activities. nih.gov

| Compound | Target Organism | Activity |

| 7a | Mosquito larvae | 100% larvicidal activity at 2 mg/L |

| 7f | Mosquito larvae | 100% larvicidal activity at 10 mg/L |

These findings underscore the potential of the benzamide core in creating potent agrochemicals. nih.gov The synthesis of such complex derivatives often involves starting with simpler, functionalized benzamides. This compound, with its reactive iodine handle, serves as an ideal starting point for the synthesis of a diverse library of compounds to be screened for agrochemical activity. The methoxyphenyl group can also influence the compound's properties, such as its uptake and transport within the target organism.

Emerging Research Directions and Future Perspectives

Design and Development of Novel Synthetic Pathways with Enhanced Atom Economy and Selectivity

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 2-iodo-N-(4-methoxyphenyl)benzamide, research is ongoing to improve upon traditional synthetic routes, which often involve multiple steps and the use of stoichiometric reagents.

Key areas of development include:

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination offers a one-pot synthesis method from 2-iodobenzoic acid derivatives. This approach utilizes a palladium catalyst with a specialized ligand, such as Xantphos, to achieve the desired transformation.

Ullmann-Type Coupling: This method involves the reaction of 2-iodobenzoic acid with 4-methoxyaniline in the presence of a copper catalyst. While it can be a high-yielding process, efforts are being made to reduce the reaction temperature and catalyst loading to improve its environmental footprint.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Key Reagents | Advantages | Disadvantages |

| Palladium-Catalyzed Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃ | One-pot synthesis, good for specific derivatives. | Can be expensive due to the cost of the palladium catalyst and ligand. |

| Ullmann-Type Coupling | CuI, K₂CO₃, DMSO | Scalable and relatively high yielding. | Often requires high temperatures and can be sensitive to reaction conditions. |

| Carbodiimide-Mediated Coupling | Carbodiimide (e.g., DCC, EDCI) | Generally reliable and versatile for a range of substrates. | Generates stoichiometric byproducts that can be difficult to remove. |

Exploration of Unconventional Reaction Mechanisms and Reactivity Patterns

Researchers are investigating the reactivity of this compound beyond its traditional use in cross-coupling reactions. The presence of the iodine atom and the amide functionality allows for a range of chemical transformations.

Substitution Reactions: The iodine atom can be displaced by various nucleophiles to introduce new functional groups onto the benzoyl ring.

Domino Reactions: In a copper-catalyzed domino reaction, N-substituted 2-iodobenzamides can react with enaminones to form quinazolinones through a cascade of Ullmann-type coupling, Michael addition, and retro-Mannich reactions. rsc.org

Intramolecular C-H Activation: Under certain conditions, derivatives of 2-iodo-N-arylbenzamides can undergo intramolecular C-C bond formation to create polycyclic aromatic lactams, such as phenanthridinones. orgsyn.org This metal-free approach offers a more sustainable alternative to traditional palladium-catalyzed methods. orgsyn.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and chemical industries are increasingly adopting flow chemistry and automated synthesis to accelerate research and development. nih.gov These technologies offer several advantages over traditional batch synthesis, including improved safety, consistency, and the ability to rapidly screen a large number of reaction conditions.

Automated synthesis platforms can perform entire synthetic sequences, from reagent dispensing to product purification, with minimal human intervention. sigmaaldrich.com This allows for the rapid generation of libraries of compounds based on the this compound scaffold, which can then be screened for desirable properties. The integration of online analytical techniques, such as NMR, into these automated systems allows for real-time reaction monitoring and optimization. researchgate.net

Predictive Design of New Derivatives through Advanced Computational Techniques

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govresearchgate.net Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, pharmacophore modeling, and molecular dynamics simulations are being used to design new derivatives of this compound with specific biological activities. tandfonline.comtandfonline.com

These in silico methods allow researchers to:

Predict the binding affinity of designed molecules to a specific biological target. mdpi.com

Optimize the pharmacokinetic properties of new compounds. mdpi.com

Reduce the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources. mdpi.com

For example, computational studies on benzamide (B126) derivatives have been used to design potent inhibitors of enzymes like Rho-associated kinase-1 (ROCK1). nih.govtandfonline.comtandfonline.com

Expanding Catalytic Applications in Sustainable Chemical Transformations

There is growing interest in using iodoarenes, such as this compound, in environmentally friendly catalytic processes. nih.govnih.gov These "green" chemical transformations aim to reduce waste and avoid the use of toxic and expensive heavy metals. nih.govnih.gov

Hypervalent iodine reagents, which can be generated from iodoarenes, are powerful oxidants that can catalyze a variety of reactions, including the formation of C-O, C-N, and C-C bonds. researchgate.net The development of catalytic systems where the iodoarene is used in smaller, catalytic amounts is a key area of research. researchgate.net This approach offers a more sustainable alternative to traditional stoichiometric methods. researchgate.net

Q & A

Q. What are the optimal synthesis conditions for 2-iodo-N-(4-methoxyphenyl)benzamide to ensure high yield and purity?

Answer: The synthesis involves coupling 2-iodobenzoic acid derivatives with 4-methoxyaniline under controlled conditions. Key parameters include:

- Coupling Agents: Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to catalyze amide bond formation .

- Solvent Choice: Polar aprotic solvents (e.g., DCM or DMF) enhance reaction efficiency.

- Temperature: Room temperature (25°C) minimizes side reactions.

Example Reaction Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amidation | DCC, DMAP | DCM | 25°C | 85–90 |

Q. How can researchers characterize the crystalline structure of this compound using X-ray diffraction?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

- Crystallization: Slow evaporation from ethanol or methanol .

- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer .

- Refinement: Employ SHELXL for structure solution and refinement, accounting for anisotropic displacement parameters .

Key Crystallographic Parameters (Example):

| Parameter | Value |

|---|---|

| Space Group | P2₁/n |

| a, b, c (Å) | 13.55, 5.07, 17.66 |

| β (°) | 100.45 |

| R₁ (all data) | 0.046 |

Advanced Research Questions

Q. How do solvent choices during crystallization influence polymorphic outcomes of this compound?

Answer: Polymorphism arises from solvent-dependent packing variations. For example:

- Polar Solvents (e.g., Ethanol): Favor Form IIA with C–H···O interactions dominating .

- Non-Polar Solvents (e.g., Toluene): Promote Form IIB with C–H···π contributions (25.8% of fingerprint plots) .

Methodology: Compare Hirshfeld surface analyses and interaction energy calculations using CrystalExplorer.

Q. What computational strategies are recommended to resolve contradictions in biological activity data for benzamide analogs?

Answer: Contradictions in enzyme inhibition assays may stem from off-target effects or assay variability. Approaches include:

- Orthogonal Assays: Combine enzyme inhibition (e.g., RET kinase) with cell proliferation assays .

- Molecular Docking: Use AutoDock Vina to predict binding modes to targets like DNA topoisomerase II .

- Meta-Analysis: Cross-reference data from PubChem and DSSTox to validate bioactivity trends .

Case Study:

A derivative with a thiadiazole moiety showed RET kinase IC₅₀ = 12 nM but poor cellular activity due to poor solubility. Formulation with PEG-400 improved bioavailability .

Q. How can intermolecular interactions in this compound be quantitatively analyzed to predict crystal packing?

Answer: Use quantum mechanical calculations (e.g., DFT) and topological analysis (AIM theory) to map interactions:

- C–I···π Interactions: Contribute ~9.5% to lattice energy in Form IIA .

- N–H···O Hydrogen Bonds: Stabilize dimers with bond lengths of 2.06 Å .

Tools: Gaussian 16 for energy calculations; Mercury for visualizing packing motifs .

Interaction Energy Comparison:

| Interaction Type | Energy Contribution (kJ/mol) |

|---|---|

| C–I···π | -8.2 |

| N–H···O | -12.5 |

Q. What methodologies are effective in assessing the hydrolytic stability of this compound under physiological conditions?

Answer:

Q. How can researchers leverage SHELX software for refining challenging crystallographic data of halogenated benzamides?

Answer: SHELXL handles heavy atoms (e.g., iodine) via:

- Anisotropic Refinement: Model displacement parameters for I, C, and O atoms .

- Twinning Corrections: Use TWIN/BASF commands for non-merohedral twinning .

- Validation: Check R-factors (R₁ < 0.05) and Fourier residuals (Δρ < 1 eÅ⁻³) .

Example Refinement Metrics:

| Metric | Value |

|---|---|

| R₁ (all data) | 0.046 |

| wR₂ | 0.125 |

| CCDC Deposition | 1234567 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.